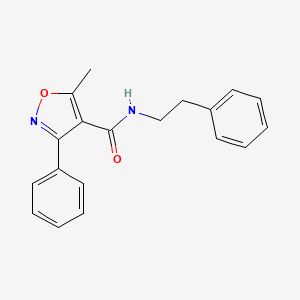
3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one, also known as Hispidulin, is a flavonoid compound found in various plants. It has been extensively studied for its potential therapeutic applications due to its anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of 3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one is not fully understood, but it is believed to act on various signaling pathways in cells. 3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. Additionally, 3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells, which can lead to a reduction in the risk of various diseases. Moreover, 3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one has been shown to have anticancer effects by inducing apoptosis and inhibiting tumor growth. Additionally, 3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one in lab experiments include its low toxicity, high stability, and ease of synthesis. However, the limitations of using 3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one in lab experiments include its low solubility and poor bioavailability, which can limit its effectiveness in vivo.
Future Directions
For the research on 3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one include investigating its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Moreover, future research could focus on improving the bioavailability and solubility of 3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one to enhance its effectiveness in vivo. Additionally, further studies could investigate the mechanism of action of 3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one to better understand its therapeutic potential.
Synthesis Methods
3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one can be synthesized through various methods, including extraction from plants and chemical synthesis. The most common method for chemical synthesis involves the condensation of 4-isopropylphenol and 7-methoxy-4H-chromen-4-one in the presence of a catalyst. The yield of the synthesis method is dependent on the reaction conditions and the purity of the starting materials.
Scientific Research Applications
3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, 3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines. Inflammation can be reduced by 3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one through the suppression of pro-inflammatory cytokines and the inhibition of NF-κB pathways. Moreover, 3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
7-methoxy-3-(4-propan-2-ylphenoxy)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-12(2)13-4-6-14(7-5-13)23-18-11-22-17-10-15(21-3)8-9-16(17)19(18)20/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXLGDAYQIBPKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B5706263.png)


![isopropyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5706279.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5706293.png)

![1-(4-methylbenzyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5706303.png)

![4-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5706314.png)

![1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5706333.png)

